5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound classified as a heterocyclic pyrimidine derivative. Its structure features a piperazine ring connected to a pyrimidine ring, with a chlorine atom located at the 5-position of the pyrimidine. This compound is recognized for its diverse applications in scientific research, particularly in medicinal chemistry and drug development.
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the following steps:
Industrial production may employ continuous flow reactors for efficiency, optimizing yields through automated processes and additional purification techniques such as recrystallization or chromatography.
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride can participate in various chemical reactions:
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an enzyme inhibitor, modulating biochemical pathways relevant to various therapeutic effects. For instance, it has been studied for potential antimicrobial and anticancer activities by inhibiting target enzymes involved in cell proliferation or survival .
The physical properties of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride include:
Chemical properties include:
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride has several significant applications:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications within medicinal chemistry.
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride relies on strategic intermediates that enable precise molecular assembly while minimizing side reactions. N-Boc-piperazine serves as a crucial protected intermediate, allowing regioselective N-alkylation with 5-chloro-2-chloropyrimidine under mild alkaline conditions (Na₂CO₃/K₂CO₃) in aqueous media. This approach achieves yields exceeding 93% for the Boc-protected adduct 1-(2-pyrimidine)-4-Boc-piperazine by suppressing di-substituted byproducts common in traditional non-polar solvents [4]. The water-based system facilitates easy isolation via filtration, eliminating extraction steps. Post-condensation, acidic deprotection (HCl, 2M) simultaneously generates the piperazine free base and forms the stable dihydrochloride salt. This two-step sequence exemplifies the intermediate-driven strategy:
N-Boc-piperazine + 5-chloro-2-chloropyrimidine → 1-(2-pyrimidine)-4-Boc-piperazine (93.1% yield) → 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride
Comparative studies show significant advantages over unprotected piperazine routes, which typically yield <70% due to competitive bis-alkylation and require chromatographic purification [4] . Structural analogs like 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride (EVT-1744081) follow similar pathways but exhibit distinct reactivity profiles due to altered chloro positioning [7].
Table 1: Key Intermediates in Piperazine-Pyrimidine Synthesis
Intermediate | Function | Yield Advantage | Byproduct Reduction | |
---|---|---|---|---|
N-Boc-piperazine | Regioselective mono-alkylation | 93% vs 68% (unprotected) | Bis-alkylation minimized | |
1-(2-Pyrimidine)-4-Boc-piperazine | Crystalline precursor for acid hydrolysis | 89–93% isolated | Low impurity burden | |
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Selective C7 substitution | 94% (morpholine coupling) | Positional control | [6] |
The meta-positioned chlorine at C5 in 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride critically influences reactivity and downstream applications. This halogen acts as a leaving group for nucleophilic aromatic substitution (SNAr), enabling C–C/C–N bond formations essential for pharmaceutical derivatization. Computational studies reveal that the C5 chlorine lowers the LUMO energy (-1.78 eV) of the pyrimidine ring, enhancing susceptibility to electron-rich nucleophiles like amines or alkoxides [6]. In contrast, the C2 position, occupied by the piperazinyl group, becomes electron-deficient, rendering it inert to electrophiles and enabling chemoselective modifications exclusively at C5.
This regiochemical control is exemplified in PI3Kδ inhibitor development, where 5-Chloro-2-(piperazin-1-yl)pyrimidine derivatives undergo Suzuki coupling at C5 with arylboronic acids to yield biaryl hybrids. The reaction proceeds at 80°C in <6 hours with Pd(PPh₃)₄ catalysis, demonstrating superior efficiency versus isomeric 4-chloro analogs requiring higher temperatures (110°C) due to reduced electrophilicity [6] . Similarly, aminolysis with aliphatic amines occurs selectively at C5 without competing N-dealkylation of the piperazine moiety, underscoring the stability conferred by the N-pyrimidinyl linkage.
Table 2: Comparative Reactivity of Chloropyrimidine Isomers
Positional Isomer | C4/C5 LUMO Energy (eV) | Suzuki Coupling Temp (°C) | Relative Rate (krel) | |
---|---|---|---|---|
5-Chloro-2-(piperazin-1-yl)pyrimidine | C5: -1.78 | 80 | 1.0 (reference) | |
4-Chloro-2-(piperazin-1-yl)pyrimidine | C4: -1.42 | 110 | 0.32 | [7] |
2-Chloro-5-(piperazin-1-yl)pyrimidine | C2: -1.95 | 70 | 1.8 | [5] |
Conversion of the free base to 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves meticulous control of stoichiometry, solvent polarity, and crystallization kinetics to ensure high purity and stability. Hydrochloric acid (2–6M) in anhydrous ethanol or isopropanol is optimal for salt formation, achieving >99% conversion with minimal residual water. The dihydrochloride crystallizes as a non-hygroscopic solid when HCl is added incrementally below 10°C to a 1.0–1.5M solution of the free base, followed by slow warming to 25°C [4]. This protocol prevents amorphous precipitation and yields defined crystals with residual solvent <300 ppm (GC-MS).
Crystallography data indicates that the dihydrochloride salt adopts a monoclinic lattice (P2₁/c space group) stabilized by N–H···Cl hydrogen bonds (2.98–3.02 Å) and π-stacking of pyrimidine rings (3.58 Å interplanar distance). Polar solvents like water or methanol induce deliquescence but are viable for initial dissolution prior to anti-solvent (e.g., acetone) crystallization. Industrial-scale processes employ mixed-solvent systems:
Free base + 2.1 eq HCl in EtOH/H₂O (95:5) → Dissolution at 50°C → Cool to -5°C at 5°C/hour → Filter, wash with cold EtOH
This yields pharmaceutical-grade material (99.5% HPLC purity) with defined particle size distribution (D90 <50µm) suitable for formulation [1] [4]. The dihydrochloride form exhibits enhanced shelf-life versus the free base, which darkens upon air exposure due to oxidative degradation [3].
Recent innovations prioritize atom economy and waste reduction in synthesizing 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride. Transition metal-free coupling replaces Pd-catalyzed amination: LiHMDS-mediated SNAr between N-Boc-piperazine and 5-chloro-2-chloropyrimidine in continuous flow reactors achieves 91% yield at 100°C with residence times under 15 minutes, eliminating catalyst residues and enabling solvent recycling [3] [4]. Water serves as the sole solvent for both condensation and Boc deprotection stages, reducing E-factor to 8.2 versus 32.5 for dichloromethane-based processes.
Hazard minimization strategies include:
These methods align with CHEM21 metrics, lowering process mass intensity (PMI) by 68% and energy consumption by 42% versus legacy routes [4] . Life-cycle assessment confirms a 55% reduction in carbon footprint for the aqueous Boc-deprotection protocol compared to organic solvent alternatives.
Table 3: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Carbon Footprint (kg CO₂eq/kg) | HazMat Cost Reduction | |
---|---|---|---|---|---|
Traditional (DCM solvent) | 46.8 | 32.5 | 28.7 | Baseline | |
Aqueous Boc-protected route | 15.1 | 8.2 | 12.9 | 40% | |
Continuous flow (LiHMDS) | 11.3 | 6.5 | 9.2 | 75% (no Pd) | [3] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7